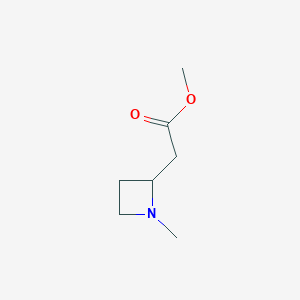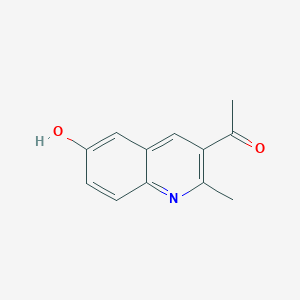
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties, making them valuable in drug discovery and development .
Métodos De Preparación
The synthesis of 1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the hydroxy and ethanone functional groups. One common method involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ethanone group to an alcohol, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can inhibit various enzymes and receptors, contributing to their diverse biological activities .
Comparación Con Compuestos Similares
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone can be compared with other similar quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer activities.
Ciprofloxacin: A quinolone antibiotic used to treat various bacterial infections.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-(6-hydroxy-2-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-7-11(8(2)14)6-9-5-10(15)3-4-12(9)13-7/h3-6,15H,1-2H3 |
Clave InChI |
XKJZJAQVZZMYCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


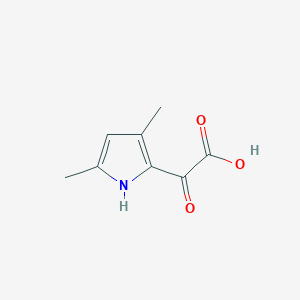
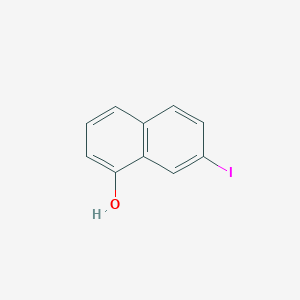

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)

![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
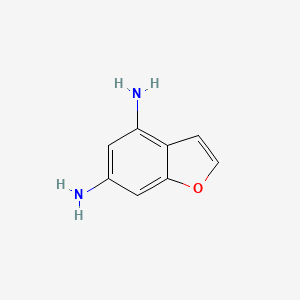
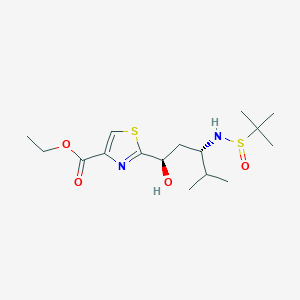
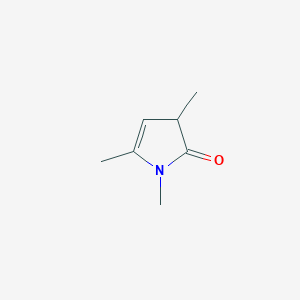
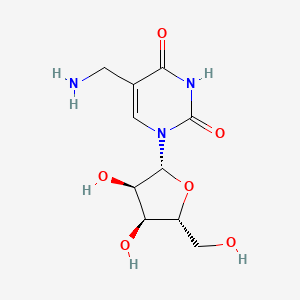
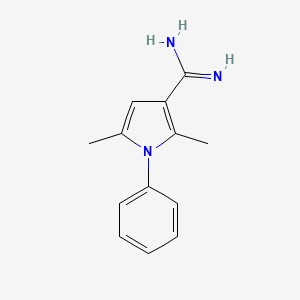
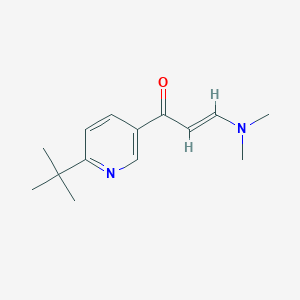
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12866528.png)
